N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-20-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-21(18,19)11-13/h2-3,5-6,13H,4,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDPXYKHWJBRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide features a propanamide backbone substituted with a 4-methoxyphenyl group and a 1,1-dioxidotetrahydrothiophen-3-ylmethyl moiety. The tetrahydrothiophene sulfone group introduces stereochemical complexity, requiring precise control during synthesis. Key challenges include:
- Regioselective sulfonation : Achieving complete oxidation of the tetrahydrothiophene ring to the sulfone without over-oxidation.
- Amide bond formation : Coupling sterically hindered amines with carboxylic acid derivatives while avoiding racemization.
- Purification : Separating diastereomers or enantiomers arising from chiral centers in the tetrahydrothiophene ring.
Synthetic Routes and Methodological Comparisons
Route 1: Sequential Alkylation-Sulfonation Approach
Step 1: Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid
The precursor is synthesized via Friedel-Crafts acylation of anisole with acrylic acid derivatives, followed by catalytic hydrogenation. Yields of 78–85% are reported using AlCl₃ catalysis in dichloromethane at 0–5°C.
Step 2: Preparation of (1,1-Dioxidotetrahydrothiophen-3-yl)Methylamine
Tetrahydrothiophene-3-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine (62% yield). Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfide to sulfone (89% yield).
Step 3: Amide Coupling
Coupling 3-(4-methoxyphenyl)propanoic acid with the sulfone-containing amine employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at 25°C for 12 hours, achieving 74% yield after silica gel chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C | |
| Coupling Agent | EDC/HOBt | |
| Isolated Yield | 74% | |
| Purity (HPLC) | >98% |
Route 2: One-Pot Sulfonation-Coupling Strategy
Simultaneous Sulfonation and Amide Formation
A patent-derived method oxidizes tetrahydrothiophene-3-methylamine to the sulfone in situ using hydrogen peroxide (H₂O₂) and tungstic acid catalyst, followed by direct coupling with 3-(4-methoxyphenyl)propanoyl chloride. This approach reduces purification steps but yields lower enantiomeric excess (68% ee vs. 92% ee in Route 1).
Optimization Insights
Analytical Characterization
Spectroscopic Data
Industrial-Scale Purification Strategies
Chiral Resolution Techniques
Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% enantiomeric purity. Mobile phase: n-hexane/isopropanol (80:20 v/v) at 25°C.
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:3) yields needle-shaped crystals with 99.5% chemical purity. X-ray diffraction confirms the sulfone group’s equatorial conformation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Addition: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophenes.
Substitution: Introduction of various functional groups.
Addition: Formation of new carbon-carbon bonds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets can be explored for the development of new drugs.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Impact of Substituents :
- Aromatic Rings : The 4-methoxyphenyl group is conserved in many analogs (e.g., ), but substitutions like chlorine () or methylsulfonyl () alter electronic properties and target affinity.
- Heterocycles : Oxadiazole (), thiazole (), and indole () rings introduce steric bulk and hydrogen-bonding capacity, affecting receptor binding.
- Chirality : Compounds like (S)-9a () demonstrate enantiomer-specific FPR2 agonism, highlighting the importance of stereochemistry.
Biological Activity Trends :
- FPR2 Agonists : Ureido-propanamides () show selectivity for FPR2 over FPR1, likely due to interactions between the methoxyphenyl group and hydrophobic receptor pockets.
- Antitumor Agents : Hydroxycarbamoyl groups () enhance metal-binding capacity, a feature critical for HDAC or protease inhibition.
Synthetic Approaches :
- Amide coupling (), sulfonation (), and cyclization () are common methods. For example, oxadiazole-containing analogs are synthesized via CS2/KOH-mediated cyclization ().
Contradictions and Limitations
- Divergent Activities : Despite structural similarities, some analogs target FPR2 (), while others are antitumor (), indicating substituent-driven mechanistic divergence.
- Molecular Weight Variability : Analogs range from 375–571 g/mol, affecting bioavailability; higher weights (e.g., 571.6 in ) may limit blood-brain barrier penetration.
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Tetrahydrothiophene ring : This sulfur-containing heterocycle contributes to the compound's unique reactivity.
- Propanamide group : Known for its role in various biological activities.
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
The molecular formula is CHN\OS, with a molecular weight of approximately 253.35 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives with tetrahydrothiophene structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds containing thiophene and methoxy groups have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have reported that such compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer biology .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites or allosteric sites on enzymes, preventing substrate interaction.
- Cellular Interaction : It may alter cellular signaling pathways, leading to apoptosis in cancer cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli with MICs of 4 μg/mL. |
| Study 2 | Anticancer Properties | Showed significant inhibition of HDAC activity with IC values around 10 μM. |
| Study 3 | Structure-Activity Relationship | Identified that modifications in the methoxyphenyl group enhance cytotoxicity against breast cancer cells. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and alkylation. For example, coupling 3-(4-methoxyphenyl)propanamide with a tetrahydrothiophene dioxide derivative under nucleophilic conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and catalysts like EDCI/HOBt for amidation. Purification often requires column chromatography (silica gel, eluent gradient) .
Q. How is the molecular structure of this compound confirmed, and which analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfone S=O (~1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Computational tools (e.g., Gaussian) may predict geometry and electronic properties .
Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?
- Methodological Answer : The amide group participates in hydrolysis (pH-dependent), the sulfone moiety in nucleophilic substitutions, and the methoxyphenyl group in π-π interactions. Reactivity studies should prioritize pH buffers (e.g., phosphate for hydrolysis kinetics) and solvent selection (e.g., acetonitrile for SN2 reactions) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance scalability and purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Continuous Flow Chemistry : Enhances reproducibility for scale-up, minimizing side products .
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., temp, stoichiometry) via software like MODDE .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cellular assays)?
- Methodological Answer :
- Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Orthogonal Techniques : Validate binding affinity (SPR) with functional assays (cAMP accumulation).
- Meta-Analysis : Compare substituent effects using analogs (e.g., nitro vs. methoxy groups) to isolate structure-activity trends .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against formyl peptide receptors (FPRs) to predict binding poses.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental approaches elucidate the mechanism of action in immune modulation?
- Methodological Answer :
- Gene Knockdown (siRNA) : Silence FPR1/FPR2 in immune cells to isolate target involvement.
- Cytokine Profiling (ELISA) : Quantify IL-6/TNF-α suppression in LPS-stimulated macrophages.
- Flow Cytometry : Track immune cell activation (CD14+/CD16+ markers) post-treatment .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity profiles across different studies?
- Methodological Answer :
- Dose-Response Curves : Test across a wider concentration range (nM–µM) to identify IC50 variability.
- Metabolic Stability Assays : Evaluate hepatic clearance (e.g., human liver microsomes) to rule out metabolite interference.
- Cross-Study Comparisons : Normalize data using published benchmarks (e.g., NCI-60 panel protocols) .
Comparative Structural Analysis
Table 1 : Key substituents and their impact on biological activity (derived from analogs in ):
| Substituent Position | Functional Group | Observed Effect |
|---|---|---|
| Tetrahydrothiophene | Sulfone (-SO₂) | Enhances solubility and oxidative stability |
| 4-Methoxyphenyl | Methoxy (-OCH₃) | Increases membrane permeability via lipophilicity |
| Amide linkage | -CONH- | Critical for target binding (hydrogen bonding with FPRs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
